ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nucleophilic substitution reactions . The process begins with the acylation of a suitable aromatic compound, followed by reduction to form the desired intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling and radical trifluoromethylation are commonly employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl moiety but differs in the functional groups attached.
3-(Trifluoromethyl)pyrazoles: Contains a trifluoromethyl group attached to a pyrazole ring, similar in structure but different in chemical properties.
Uniqueness
Ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate is unique due to the combination of its trifluoromethylbenzyl and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16F3NO2 |
---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
ethyl 2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H16F3NO2/c1-3-22-15(21)14-10(2)20-9-12(14)7-11-5-4-6-13(8-11)16(17,18)19/h4-6,8-9,20H,3,7H2,1-2H3 |
InChI Key |
XWWFHXGFEJTAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1CC2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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